Pregna-1,4,9(11),16-tetraene-3,20-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

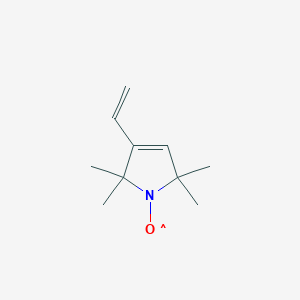

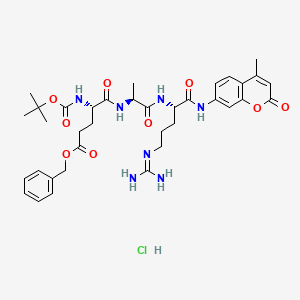

Pregna-1,4,9(11),16-tetraene-3,20-dione, also known as pregnatetraenedione, is a significant precursor for the synthesis of corticosteroids in the industry . It’s a steroid compound that plays a crucial role in the production of corticosteroids .

Synthesis Analysis

The synthesis of pregnatetraenedione is a complex and expensive process . A greener and more economical route for its synthesis has been proposed, which involves the conversion of phytosterols to an uncommon steroid compound, 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid (9-OHPDC), by an engineered Mycolicibacterium neoaurum . The production of 9-OHPDC and its methyl-esterified form (9-OHPDC-M) reached 9.86 g L−1 and 1.27 g L−1 respectively in about 6 days . A four-step chemical process for the synthesis of pregnatetraenedione was designed and verified, which includes hydrolysis of 9-OHPDC-M to 9-OHPDC, decarboxylation rearrangement, dehydration, and Δ1 dehydrogenation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pregnatetraenedione include hydrolysis, decarboxylation rearrangement, dehydration, and Δ1 dehydrogenation . These reactions are part of a four-step chemical process designed for the synthesis of pregnatetraenedione .Aplicaciones Científicas De Investigación

Precursor for Corticosteroid Synthesis

Pregna-1,4,9(11),16-tetraene-3,20-dione, also known as pregnatetraenedione, is a crucial precursor for the synthesis of corticosteroids in the industry . Corticosteroids are a class of steroid hormones that are produced in the adrenal cortex of vertebrates and are involved in a wide range of physiological processes.

Transformation from Phytosterols

A greener and more economical route for the synthesis of pregnatetraenedione has been proposed, which involves the conversion of phytosterols to an uncommon steroid compound . This process is achieved via a combined microbial and chemical process .

Production of Fluorinated Corticosteroids

An efficient synthesis method has been developed for the production of highly active fluorinated corticosteroids from phytosterols through pregnatetraenedione . These corticosteroids are synthesized using a series of chemical and microbiological transformations .

Anti-inflammatory and Immunosuppressive Properties

21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate, a synthetic corticosteroid derived from pregnatetraenedione, showcases remarkable anti-inflammatory and immunosuppressive properties . It is used for the research of diverse inflammatory ailments and autoimmune maladies .

Economical Production Technology

The development of an economically efficient production technology for dexamethasone, a type of corticosteroid, from phytosterols through pregnatetraenedione has been a critical problem and a promising direction in an area combining microbiological and chemical transformations of steroids .

Green Chemistry

The production of pregnatetraenedione is still a complex and expensive process. However, a greener and more economical route for its synthesis has been proposed, which involves the transformation of phytosterols into pregnatetraenedione by a combined microbial and chemical process . This new synthesis route has the advantages of shorter reaction steps, milder reaction conditions, reduced use of organic solvents, and abandonment of toxic catalysts .

Direcciones Futuras

The future directions for Pregna-1,4,9(11),16-tetraene-3,20-dione could involve further optimization of its synthesis process. The new synthesis route proposed is more economical and environmentally friendly compared to current industrial routes . This green route for the production of pregnatetraenedione could be used for corticosteroid production in the industry .

Mecanismo De Acción

Target of Action

Pregna-1,4,9(11),16-tetraene-3,20-dione, also known as pregnatetraenedione, is primarily used as a precursor for the synthesis of corticosteroids in the pharmaceutical industry . Corticosteroids are a class of steroid hormones that are produced in the adrenal cortex of vertebrates and are involved in a wide range of physiological processes, including stress response, immune response, and regulation of inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior.

Mode of Action

As a precursor to corticosteroids, it likely contributes to the production of these hormones, which bind to the glucocorticoid receptor, translocate into the nucleus, bind to dna, and alter gene transcription .

Biochemical Pathways

Pregnatetraenedione is synthesized from phytosterols via a combined microbial and chemical process . The process involves the conversion of phytosterols to an uncommon steroid compound, 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid (9-OHPDC), by an engineered Mycolicibacterium neoaurum . This is followed by a four-step chemical process: hydrolysis of 9-OHPDC-M to 9-OHPDC, decarboxylation rearrangement, dehydration, and Δ1 dehydrogenation .

Result of Action

As a precursor to corticosteroids, pregnatetraenedione contributes to the production of these hormones, which have potent anti-inflammatory and immunosuppressive properties . They are used in the treatment of a variety of conditions, including inflammatory diseases, autoimmune disorders, and certain types of cancer .

Propiedades

IUPAC Name |

(8S,10S,13S,14S)-17-acetyl-10,13-dimethyl-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,8-10,12,16,18H,4-5,7,11H2,1-3H3/t16-,18-,20-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUWMYUNKVSEGO-BVPXEZJJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pregna-1,4,9(11),16-tetraene-3,20-dione | |

CAS RN |

117048-56-3 |

Source

|

| Record name | 17-Acetyl-10,13-dimethyl-6,7,8,10,12,13,14,15-octahydrocyclopenta[a]phenathren-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the basic structural makeup of Pregna-1,4,9(11),16-tetraene-3,20-dione?

A1: Pregna-1,4,9(11),16-tetraene-3,20-dione is a steroid derivative composed of four rings. It features a planar cyclohexadienone ring. Additionally, it contains a cyclohexane ring adopting a chair conformation, a cyclohexene ring in a sofa conformation, and a cyclopentene ring exhibiting an envelope conformation [].

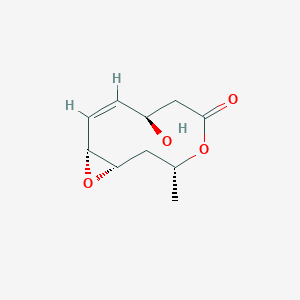

Q2: How does the crystal structure of Pregna-1,4,9(11),16-tetraene-3,20-dione stabilize?

A2: The crystal structure of this compound is stabilized by weak intermolecular C—H⋯O hydrogen bonding [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

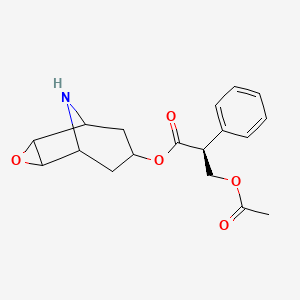

![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B1147229.png)

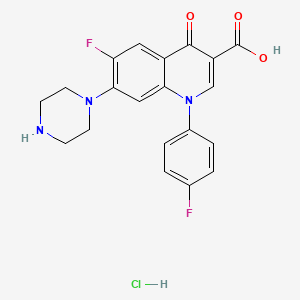

![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)